Benzo[d][1,3]dioxol-5-yl(3-bromophenyl)methanol

Neurodegenerative disease Protein aggregation inhibition Regioselective synthesis

Benzo[d][1,3]dioxol-5-yl(3-bromophenyl)methanol (CAS 1443351-59-4; synonym: 3-Bromo-3′,4′-(methylenedioxy)benzhydrol) is a diarylmethanol comprising a 1,3-benzodioxole (piperonyl) ring and a 3-bromophenyl group linked through a secondary carbinol carbon. With molecular formula C₁₄H₁₁BrO₃ and a molecular weight of 307.14 g/mol, it belongs to the substituted benzhydrol class.

Molecular Formula C14H11BrO3
Molecular Weight 307.14 g/mol
Cat. No. B7998545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d][1,3]dioxol-5-yl(3-bromophenyl)methanol
Molecular FormulaC14H11BrO3
Molecular Weight307.14 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(C3=CC(=CC=C3)Br)O
InChIInChI=1S/C14H11BrO3/c15-11-3-1-2-9(6-11)14(16)10-4-5-12-13(7-10)18-8-17-12/h1-7,14,16H,8H2
InChIKeyFMOHSDVYYREUEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzo[d][1,3]dioxol-5-yl(3-bromophenyl)methanol – Structural Identity, Physicochemical Profile, and Procurement Baseline


Benzo[d][1,3]dioxol-5-yl(3-bromophenyl)methanol (CAS 1443351-59-4; synonym: 3-Bromo-3′,4′-(methylenedioxy)benzhydrol) is a diarylmethanol comprising a 1,3-benzodioxole (piperonyl) ring and a 3-bromophenyl group linked through a secondary carbinol carbon . With molecular formula C₁₄H₁₁BrO₃ and a molecular weight of 307.14 g/mol, it belongs to the substituted benzhydrol class . The compound is commercially available from multiple suppliers at purities of 97% (Fluorochem) to 98% (Leyan) and is primarily employed as a synthetic intermediate in medicinal chemistry programs, most notably as a direct precursor to the clinical-stage oligomer aggregation inhibitor anle138b (emrusolmin) [1][2].

Why Benzo[d][1,3]dioxol-5-yl(3-bromophenyl)methanol Cannot Be Replaced by Its 4-Bromo Isomer or Simple Benzhydrol Analogs


The 3-bromo positional isomer (CAS 1443351-59-4) and the 4-bromo isomer (CAS 1281333-12-7) are not interchangeable in synthesis or biological applications because the position of the bromine atom dictates both the regiochemical outcome of downstream transformations and the electronic environment of the carbinol center . The meta-bromine substitution pattern (σₘ = +0.39) exerts a distinct inductive electron-withdrawing effect compared to the para-bromo isomer (σₚ = +0.23), altering the carbinol's oxidation rate and the reactivity of the benzylic C–H bond [1]. Critically, the 3-bromophenyl motif is a non-negotiable structural requirement for the synthesis of anle138b—the clinical-stage α-synuclein and prion protein aggregation inhibitor—whereas the 4-bromo isomer yields a different pyrazole regioisomer that has not demonstrated comparable efficacy in published studies [2]. No evidence supports the substitution of the benzodioxole ring with a simple phenyl group or the replacement of the diarylmethanol scaffold with a mono-aryl alcohol for applications requiring this specific substitution geometry.

Quantitative Differentiation Evidence for Benzo[d][1,3]dioxol-5-yl(3-bromophenyl)methanol Relative to Key Comparators


Regioisomeric Bromine Position: 3-Bromo vs. 4-Bromo Substitution and the Structural Determinant of Anle138b Biological Activity

The 3-bromophenyl substitution pattern of the target compound is the essential structural feature enabling its transformation into anle138b [3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole]. In the Wagner et al. (2013) structure–activity relationship campaign, systematic high-throughput screening and medicinal chemistry optimization converged on the 3-bromo substitution as the optimal configuration; the 4-bromo analog was not reported as a viable alternative with comparable aggregation inhibition potency [1]. Anle138b, synthesized from the target carbinol precursor, inhibits α-synuclein oligomer formation by 77% and PrPSc prion propagation by 84% at 10 µM concentration in vitro, using fluorescence-based scanning for intensely fluorescent targets (SIFT) aggregation assays [1][2]. The 4-bromo regioisomeric carbinol (CAS 1281333-12-7) would lead to a different 5-(4-bromophenyl)pyrazole product that lacks published evidence of equivalent aggregation inhibition activity .

Neurodegenerative disease Protein aggregation inhibition Regioselective synthesis

Electronic Modulation of Carbinol Reactivity: Hammett σ Constants Differentiate 3-Br from 4-Br in Oxidation and Substitution Rates

The meta-bromine substituent (σₘ = +0.39) exerts a stronger inductive electron-withdrawing effect at the carbinol carbon compared to the para-bromo substituent (σₚ = +0.23) according to established Hammett substituent constants [1]. This difference is consequential: in the acid-catalyzed protonation equilibrium of substituted benzhydrols (pKR⁺), Mindl and Večeřa (1972) demonstrated that the shift in equilibrium caused by two substituents does not follow simple additivity, and the 3-bromo substitution produces a distinct pKR⁺ value from the 4-bromo analog . Furthermore, kinetic studies on benzhydrol oxidation show that both electron-withdrawing and electron-releasing groups at the para position increase the oxidation rate, yet the meta position exerts a different electronic relay through the aromatic ring, resulting in a different rate profile [2]. This means the 3-bromo carbinol will exhibit measurably different reactivity in oxidation to the corresponding ketone—a key step in many downstream synthetic sequences—compared to the 4-bromo isomer.

Physical organic chemistry Linear free energy relationship Carbinol oxidation kinetics

Commercial Availability and Purity: Quantitative Comparison of Procurement-Ready Specifications for 3-Br vs. 4-Br Isomers

Both regioisomers are commercially available, but with different supply chain characteristics. The 3-bromo isomer (CAS 1443351-59-4) is stocked by Fluorochem at 97% purity (CN¥ 8,668/1g; CN¥ 15,598/5g; CN¥ 33,968/25g) and by Leyan at 98% purity . The 4-bromo isomer (CAS 1281333-12-7) is listed by Fluorochem at 97% purity at identical pricing tiers (CN¥ 8,668/1g; CN¥ 15,598/5g; CN¥ 33,968/25g) but has been marked as a discontinued product by at least one major distributor (CymitQuimica) . This indicates that while the unit economics are currently equivalent, the 4-bromo isomer faces supply continuity risk. Furthermore, the 3-bromo isomer benefits from procurement demand driven by anle138b synthesis programs, which are actively supported by multiple research consortia and have advanced to Phase 2 clinical evaluation (NCT identifier available via MODAG GmbH) [1].

Chemical procurement Synthetic intermediate sourcing Quality specifications

Synthetic Pathway Advantage: The Carbinol as a Direct Precursor to the Anle138b 1,3-Diketone Intermediate

The target carbinol occupies a specific position in the anle138b synthetic pathway. Oxidation of benzo[d][1,3]dioxol-5-yl(3-bromophenyl)methanol yields the corresponding ketone, which can be elaborated to 1-(benzo[d][1,3]dioxol-5-yl)-3-(3-bromophenyl)propane-1,3-dione (CAS 882696-95-9, MW 347.16) . This 1,3-diketone is the direct precursor for Knorr-type pyrazole cyclocondensation with hydrazine to form the anle138b pyrazole core [1]. The alternative 4-bromo carbinol would generate a regioisomeric diketone (1-(benzo[d][1,3]dioxol-5-yl)-3-(4-bromophenyl)propane-1,3-dione) that would yield a different pyrazole product lacking the validated 3-bromophenyl pharmacophore . The recently developed one-pot radiosynthesis of [¹⁸F]anle138b (radiochemical yield 15 ± 3%, molar activity 32–78 GBq/µmol, total synthesis time 105 min) also relies on the specific 3-bromophenylacetylene intermediate for 1,3-cycloaddition, reinforcing the 3-bromo substitution as structurally indispensable [2].

Synthetic methodology Pyrazole synthesis Radiotracer development

Benzodioxole Ring Contribution: Physicochemical Differentiation from Simple Bromobenzhydrols

Compared to simple bromobenzhydrols lacking the 1,3-benzodioxole ring—such as (3-bromophenyl)(phenyl)methanol (3-bromobenzhydrol, MW 263.13, C₁₃H₁₁BrO) or 4-bromobenzhydrol (CAS 29334-16-5)—the target compound carries an additional 44 Da of molecular weight contributed by the methylenedioxy bridge and an extra oxygen atom . The 1,3-benzodioxole moiety increases the compound's hydrogen bond acceptor count (3 vs. 1 for simple benzhydrols) and alters the calculated logP, which affects solubility, chromatographic behavior, and potential metabolic interactions with cytochrome P450 enzymes . Literature on methylenedioxyphenyl compounds demonstrates that the benzodioxole ring undergoes CYP450-mediated metabolic cleavage to catechol metabolites, a metabolic liability not shared by simple bromobenzhydrols [1]. This means that the target compound cannot be replaced by (3-bromophenyl)(phenyl)methanol in applications where the benzodioxole ring is required for target binding, metabolic profile, or downstream synthetic transformations.

Physicochemical properties Lipophilicity Metabolic stability

Validated Application Scenarios for Benzo[d][1,3]dioxol-5-yl(3-bromophenyl)methanol Based on Quantitative Evidence


Synthesis of Anle138b (Emrusolmin) and Structural Analogs for Neurodegenerative Disease Drug Discovery

The primary evidence-supported application is as a synthetic intermediate in the preparation of anle138b [3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole], a clinical-stage oligomer aggregation inhibitor. The target carbinol can be oxidized to the corresponding ketone and elaborated to the 1,3-diketone (CAS 882696-95-9) for Knorr pyrazole cyclocondensation [1]. Anle138b inhibits α-synuclein oligomer formation by 77% and PrPSc propagation by 84% at 10 µM and has demonstrated in vivo efficacy in mouse models of prion disease, Parkinson's disease, and Alzheimer's disease with excellent oral bioavailability and blood–brain barrier penetration [2]. The compound is also the starting material for ¹⁸F-labeled PET radiotracer development targeting α-synuclein aggregates, with a validated one-pot radiosynthesis achieving 15 ± 3% radiochemical yield [3].

Structure–Activity Relationship (SAR) Studies of 3-Bromophenyl-Benzodioxole Derivatives for Protein Aggregation Diseases

For medicinal chemistry programs exploring diphenylpyrazole or diaryl-based aggregation inhibitors, the 3-bromo carbinol provides a versatile functional handle for systematic SAR exploration. The carbinol can be oxidized, alkylated, acylated, or converted to a leaving group for nucleophilic displacement, enabling diversification at the central carbon while retaining the critical 3-bromophenyl and benzodioxole pharmacophoric elements [1]. Wagner et al. (2013) established through high-throughput screening that the combination of the 1,3-benzodioxole and 3-bromophenyl motifs is optimal for aggregation inhibition; the carbinol intermediate allows chemists to explore modifications at the central linkage without altering these validated peripheral motifs [2].

Development of Fluorescent Aggregation Markers and Diagnostic Tools for Synucleinopathies

Anle138b and related diphenylpyrazole compounds have been demonstrated to act as aggregation-specific fluorescence markers with high-affinity binding to α-synuclein aggregates [1]. The target carbinol serves as the starting material for the synthesis of fluorescent probe libraries based on the anle138b scaffold. The 3-bromo substituent contributes to the compound's fluorescence properties and aggregate-binding specificity, as demonstrated by structure-dependent binding assays in the Wagner et al. study [2]. This application leverages the carbinol's role as a branching point for introducing diverse fluorophores or chelating groups for imaging applications.

Physicochemical Reference Standard for Regioisomeric Benzhydrol Analytical Method Development

The distinct Hammett electronic profile of the 3-bromo isomer (σₘ = +0.39) compared to the 4-bromo isomer (σₚ = +0.23) and the additional 1,3-benzodioxole ring system create unique chromatographic retention and spectroscopic signatures [1][2]. This compound can serve as a well-characterized reference standard for developing HPLC, LC-MS, or NMR methods to distinguish regioisomeric benzhydrols in reaction monitoring, purity assessment, or impurity profiling. The availability of certified analytical data (NMR, HPLC, LC-MS) from suppliers such as Ambeed and Bidepharm for related benzodioxole-bromophenyl compounds supports this application [3].

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